molecular formula C10H10N2O2 B179585 3-amino-4-(methylamino)-2H-chromen-2-one CAS No. 59288-10-7

3-amino-4-(methylamino)-2H-chromen-2-one

Cat. No.: B179585
CAS No.: 59288-10-7
M. Wt: 190.2 g/mol
InChI Key: VUGQMTSDCGZIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-(methylamino)-2H-chromen-2-one, is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse pharmacological activities and remarkable photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methylamino-coumarin typically involves multi-component reactions. One common method is the reaction of 4-hydroxycoumarin with appropriate amines under controlled conditions. For instance, the reaction of 4-hydroxy-3-nitrocoumarin with methylamine followed by reduction can yield 3-amino-4-methylamino-coumarin .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar multi-component reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methylamino-coumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, which can have enhanced biological activities and different photochemical properties .

Scientific Research Applications

3-amino-4-methylamino-coumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-amino-4-methylamino-coumarin exerts its effects involves interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and heat shock protein 90, which are crucial for cell proliferation and survival. The compound’s fluorescence properties also make it useful for imaging and detection applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-aminocoumarin
  • 4-aminocoumarin
  • 3-acetylaminocoumarin
  • 3-oxycoumarin

Uniqueness

3-amino-4-methylamino-coumarin stands out due to its dual amino substitutions, which enhance its chemical reactivity and biological activity. This makes it more versatile in applications compared to its analogs .

Conclusion

3-amino-4-(methylamino)-2H-chromen-2-one, is a compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo diverse reactions and be used in numerous applications, from medicinal chemistry to industrial processes. Continued research into this compound will likely uncover even more uses and benefits.

Properties

CAS No.

59288-10-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

3-amino-4-(methylamino)chromen-2-one

InChI

InChI=1S/C10H10N2O2/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3

InChI Key

VUGQMTSDCGZIHF-UHFFFAOYSA-N

SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)N

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)N

59288-10-7

Origin of Product

United States

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